N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-25(21(28)15-6-8-17(29-2)9-7-15)16-12-26(13-16)19-11-10-18-22-23-20(27(18)24-19)14-4-3-5-14/h6-11,14,16H,3-5,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTGQGLBHGUFEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the function or activity of these targets.
Biochemical Pathways
For example, as an enzyme inhibitor, it could alter metabolic pathways or signaling cascades regulated by these enzymes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability, half-life, clearance rate, and potential for drug-drug interactions.
Biological Activity
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide is a complex organic compound belonging to the class of triazolopyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry and cancer research.
Chemical Structure and Properties
The molecular formula of the compound is C17H19N7O2, with a molecular weight of approximately 354.385 g/mol. The structure features multiple heterocycles, including a triazole ring fused with a pyridazine moiety and an azetidine ring, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N7O2 |
| Molecular Weight | 354.385 g/mol |
| Physical State | Pale yellow solid |
| Melting Point | 188–189 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors involved in cancer progression. Specifically, compounds with similar triazolo-pyridazine scaffolds have shown promising inhibitory effects against c-Met kinase, which plays a crucial role in tumor growth and metastasis.
In vitro studies have demonstrated that derivatives of triazolo-pyridazine exhibit moderate cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, one study indicated that a closely related compound showed IC50 values of 1.06 ± 0.16 μM for A549 cells, indicating significant cytotoxic potential .
Cytotoxicity Evaluation
The cytotoxicity of this compound was evaluated using the MTT assay across various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 Value (μM) | Remarks |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity |
| MCF-7 | 1.23 ± 0.18 | Significant cytotoxicity |
| HeLa | 2.73 ± 0.33 | Moderate cytotoxicity |
| LO2 | Not Detected | Normal human hepatocytes control |
These findings suggest that the compound has selective toxicity towards cancer cells while exhibiting lower activity against normal cells.
Mechanistic Insights
The mechanism of action involves binding to the ATP-binding site of c-Met kinase, which is crucial for its activity in promoting cell proliferation and survival in cancerous tissues. The binding affinity is enhanced by the structural features of the compound that allow it to adopt a favorable conformation within the kinase pocket .
Case Studies and Research Findings
Several studies have explored the biological activities of triazolo-pyridazine derivatives similar to this compound:
- Triazolo-Pyridazine Derivatives : A study focused on synthesizing novel triazolo-pyridazine derivatives and evaluating their c-Met inhibitory activity revealed that certain derivatives exhibited IC50 values comparable to established inhibitors like Foretinib .
- Structure-Activity Relationship (SAR) : Research on SAR indicated that modifications to the triazole and pyridazine moieties significantly influenced biological activity. Compounds with specific substitutions showed enhanced potency against targeted kinases .
- Apoptosis Induction : Investigations into the apoptotic effects of these compounds demonstrated that they could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .
Q & A
Basic Research Questions
Q. What are the critical steps and challenges in synthesizing N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide?
- Methodology : The synthesis involves multi-step reactions, including cyclization of triazole-pyridazine cores, functional group coupling (e.g., amidation), and azetidine ring formation. Key challenges include:
- Reaction Optimization : Temperature control (60–100°C) and solvent selection (e.g., DMF or dichloromethane) to avoid side reactions .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups for amine protection, requiring acidic conditions (e.g., TFA) for removal .
- Yield Improvement : Catalysts like Pd(PPh₃)₄ for cross-coupling reactions and purification via column chromatography or recrystallization .
- Validation : Confirm intermediates via LC-MS and final product purity (>95%) via HPLC .
Q. How can researchers validate the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and heterocyclic ring connectivity .
- Mass Spectrometry (HRMS) : Exact mass matching to theoretical molecular weight (e.g., C₂₃H₂₈N₆O₂: 436.22 g/mol) .
- X-ray Crystallography : Resolve stereochemistry of the azetidine and cyclobutyl moieties .
- Data Cross-Validation : Compare spectral data with analogs (e.g., triazolo[4,3-b]pyridazine derivatives) to identify deviations .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility :
- Polar Solvents : Soluble in DMSO (>10 mg/mL) and sparingly in aqueous buffers (pH 7.4) with 0.1% Tween-80 .
- Stability :
- Thermal : Stable at 25°C for 24 hours; degradation observed >60°C .
- Light Sensitivity : Store in amber vials to prevent photodegradation of the methoxybenzamide group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Approach :
- Core Modifications : Replace cyclobutyl with cyclopropyl or phenyl groups to assess impact on target binding .
- Functional Group Variations : Substitute 4-methoxy with halogenated or nitro groups to modulate electronic effects .
- Assays :
- Enzyme Inhibition : Kinase inhibition assays (IC₅₀ determination) using ADP-Glo™ kits .
- Cellular Uptake : Radiolabeled analogs (³H/¹⁴C) to quantify permeability in Caco-2 monolayers .
Q. What in vitro and in vivo models are suitable for evaluating therapeutic potential?
- In Vitro :
- Cancer Models : Antiproliferative assays in MCF-7 (breast) or A549 (lung) cell lines with IC₅₀ calculations .
- Inflammation : COX-2 inhibition in LPS-stimulated macrophages (ELISA for PGE₂) .
- In Vivo :
- Pharmacokinetics : Rodent studies with IV/PO administration to calculate AUC, t₁/₂, and bioavailability .
- Efficacy : Xenograft models for oncology or collagen-induced arthritis for anti-inflammatory testing .
Q. How can computational modeling elucidate binding mechanisms with biological targets?
- Methods :
- Docking Simulations : Use AutoDock Vina to predict interactions with kinase domains (e.g., EGFR or JAK2) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- Validation : Correlate docking scores (ΔG) with experimental IC₅₀ values to refine models .
Q. How should researchers address contradictory data in biological activity assays?
- Root Cause Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
